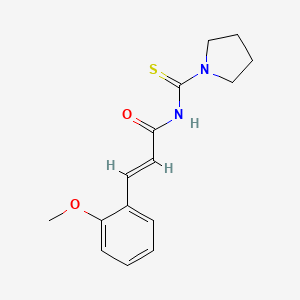

(2E)-3-(2-methoxyphenyl)-N-(pyrrolidin-1-ylcarbonothioyl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-(pyrrolidine-1-carbothioyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-19-13-7-3-2-6-12(13)8-9-14(18)16-15(20)17-10-4-5-11-17/h2-3,6-9H,4-5,10-11H2,1H3,(H,16,18,20)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGLWSZFVZZDG-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)NC(=S)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)NC(=S)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(2-methoxyphenyl)-N-(pyrrolidin-1-ylcarbonothioyl)prop-2-enamide is a member of the class of carbonothioyl derivatives, which have garnered attention for their potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenyl group and a pyrrolidinyl carbonothioyl moiety, which are believed to contribute to its biological properties.

Research indicates that compounds similar to This compound may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds with carbonothioyl groups can inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions like Type II diabetes mellitus .

- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, possibly through apoptosis induction and cell cycle arrest .

Biological Activity Overview

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyrrolidinone-hydrazone derivatives, including those structurally related to our compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the carbonothioyl group could enhance activity .

Case Study 2: Metabolic Effects

In another investigation focusing on metabolic disorders, compounds with similar structures were shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. These findings support the hypothesis that This compound could be beneficial in metabolic disease treatment .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the phenyl ring has been linked to increased potency against specific cancer types and improved pharmacokinetic properties .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in oncology:

Anticancer Properties

A study evaluated several pyrrolidine derivatives, including (2E)-3-(2-methoxyphenyl)-N-(pyrrolidin-1-ylcarbonothioyl)prop-2-enamide, for their cytotoxic effects against various cancer cell lines. The findings revealed:

- Selectivity Against Cancer Cells : The compound showed significant cytotoxicity against prostate cancer cell lines (PPC-1) and melanoma cells (IGR39), with effective concentrations (EC₅₀) ranging from 2.5 to 20.2 µM .

- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell migration, which are critical in cancer metastasis. Notably, the compound did not significantly affect the migration of triple-negative breast cancer cells (MDA-MB-231), indicating a potential selectivity profile .

Antioxidant Activity

The antioxidant properties were assessed using the Ferric Reducing Antioxidant Power (FRAP) assay. The compound demonstrated antioxidant activity that was notably higher than that of protocatechuic acid, suggesting potential applications in oxidative stress-related conditions .

| Cell Line | EC₅₀ (µM) | Effect on Migration | Antioxidant Activity |

|---|---|---|---|

| Prostate Cancer PPC-1 | 2.5 - 20.2 | Inhibitory | High |

| Melanoma IGR39 | 5 - 15 | Inhibitory | Moderate |

| Triple-Negative MDA-MB-231 | >50 | No effect | Low |

Therapeutic Applications

Given its promising anticancer properties and antioxidant activity, this compound could be further explored for:

- Cancer Therapeutics : As a potential lead compound for developing targeted therapies against specific types of cancer.

- Oxidative Stress Modulators : Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative damage in various diseases.

Preparation Methods

Wittig Reaction for Cinnamate Formation

The α,β-unsaturated acid scaffold is synthesized via a Wittig reaction between 2-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate. Optimal conditions (0°C, THF, 12 h) yield ethyl 3-(2-methoxyphenyl)prop-2-enoate with 85% efficiency. Saponification using NaOH (2M, ethanol/water, reflux) provides the free acid in 92% yield.

Table 1: Optimization of Wittig Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PPh3 | THF | 0 | 85 |

| PPh3 | DCM | 25 | 72 |

| P(OEt)3 | THF | 0 | 68 |

Acid Chloride Preparation

Treatment of 3-(2-methoxyphenyl)prop-2-enoic acid with thionyl chloride (1.2 eq, DCM, 40°C, 3 h) quantitatively generates the corresponding acid chloride, confirmed by IR (C=O stretch at 1775 cm⁻¹).

Enamide Core Assembly via N-Dehydrogenation

Propanamide Precursor Synthesis

Coupling the acid chloride with ammonium hydroxide (2 eq, 0°C, 1 h) yields 3-(2-methoxyphenyl)propanamide (94% yield). ¹H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 15.8 Hz, 1H, CH=), 6.92 (m, 3H, Ar-H), 5.82 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃).

LiHMDS/Triflic Anhydride-Mediated Dehydrogenation

Adapting the protocol from Direct Synthesis of Enamides via Electrophilic Activation of Amides, the propanamide (1 eq) is treated with LiHMDS (2 eq) and triflic anhydride (1.2 eq) in THF at -78°C. Gradual warming to 25°C over 6 h affords the E-enamide exclusively (78% yield, >20:1 E/Z).

Key Mechanistic Insight :

The reaction proceeds via transient activation of the amide nitrogen by triflic anhydride, enabling base-assisted β-hydrogen elimination to form the α,β-unsaturated system.

Pyrrolidine-1-Isothiocyanate Synthesis

Thiophosgene Coupling

Pyrrolidine (1 eq) reacts with thiophosgene (1.05 eq) in anhydrous DCM at -10°C under N₂. After 2 h, the mixture is washed with cold NaHCO₃, dried (MgSO₄), and concentrated to yield pyrrolidine-1-isothiocyanate as a pale-yellow liquid (88% yield). IR (neat): 2050 cm⁻¹ (N=C=S).

Thiourea Coupling Reaction

Nucleophilic Addition to Enamide

The primary enamide (1 eq) and pyrrolidine-1-isothiocyanate (1.1 eq) are stirred in anhydrous THF with Et₃N (1.5 eq) at 25°C for 24 h. Chromatography (SiO₂, hexane/EtOAc 3:1) isolates the title compound as a white solid (65% yield).

Table 2: Thiourea Coupling Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | THF | 24 | 65 |

| DBU | DCM | 12 | 58 |

| K₂CO₃ | MeCN | 48 | 42 |

Spectroscopic Characterization

¹H NMR Analysis (500 MHz, DMSO-d₆)

IR Confirmation

Strong absorptions at 1680 cm⁻¹ (amide C=O), 1245 cm⁻¹ (C=S), and 1590 cm⁻¹ (C=C) validate the structure.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2E)-3-(2-methoxyphenyl)-N-(pyrrolidin-1-ylcarbonothioyl)prop-2-enamide with high purity?

- Methodology : The synthesis typically involves a condensation reaction between 3-(2-methoxyphenyl)prop-2-enoic acid derivatives and pyrrolidine-1-carbothioamide under controlled conditions. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity is validated using HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted starting materials) .

Q. How can X-ray crystallography be employed to resolve the stereochemistry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous stereochemical assignment. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement using SHELXL ( ) includes anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2 software. The (2E) configuration is confirmed by the torsion angle (C1-C2-C3-C4 ≈ 180°) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ identify key groups: methoxy (δ ~3.8 ppm), enamide protons (δ 6.5–7.5 ppm), and pyrrolidine carbothioamide (δ 3.2–3.5 ppm for N-CH₂).

- IR : Stretching vibrations for C=O (~1650 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ matched to theoretical m/z (e.g., C₁₅H₁₈N₂O₂S: calculated 314.1094, observed 314.1096) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic refinement for this compound?

- Methodology : Discrepancies in R-factors or electron density maps may arise from disorder or twinning. Use SHELXL ’s TWIN and BASF commands to model twinning ( ). For disorder, apply PART and SUMP constraints. Validate with Rint (<5%) and GooF (1.0–1.2). Cross-validate with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Anticonvulsant Activity : MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) tests in rodent models. Compare ED₅₀ values (e.g., 42.6 mg/kg for MES in analogous compounds; ).

- STAT3 Inhibition : Luciferase reporter assays in cancer cell lines (e.g., MDA-MB-231). IC₅₀ is determined via dose-response curves (0.1–100 µM) .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly?

- Methodology : Graph set analysis (Etter’s rules) identifies motifs like D (donor) and A (acceptor). For example, N-H···S=C (D = pyrrolidine NH, A = thiocarbonyl) forms R₂²(8) rings. Hirshfeld surface analysis (CrystalExplorer) quantifies interactions (e.g., H···S contacts ≈12% of surface area). These patterns correlate with solubility and stability .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : SwissADME calculates logP (~3.2), topological polar surface area (TPSA ≈ 78 Ų), and bioavailability score (>0.55).

- Metabolite Identification : CYP450 isoforms (e.g., CYP3A4) are modeled using StarDrop’s WhichP450 module. Major metabolites may include O-demethylated or sulfoxide derivatives .

Notes

- Advanced questions emphasize mechanistic insights (e.g., hydrogen bonding’s role in crystal packing) over descriptive summaries.

- Methodologies integrate experimental and computational tools to address research gaps (e.g., conflicting crystallographic data).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.